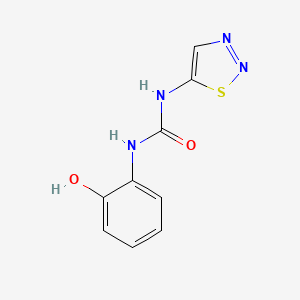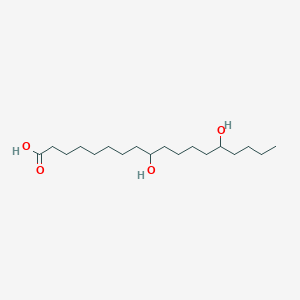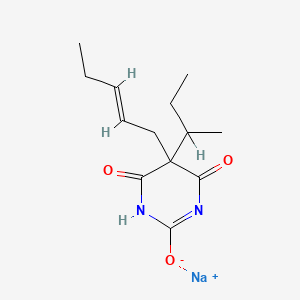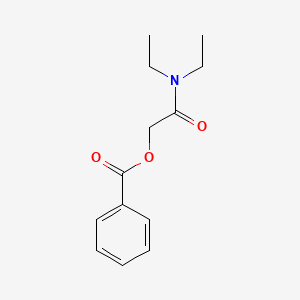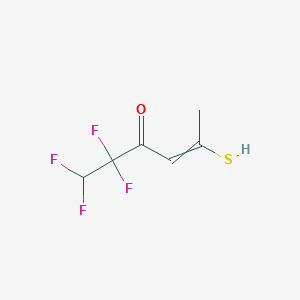![molecular formula C8H4Cl2F4 B14490632 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene CAS No. 63516-32-5](/img/structure/B14490632.png)
1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both dichloro(fluoro)methyl and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene typically involves the introduction of dichloro(fluoro)methyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like nitronium ion (NO2+) or sulfonium ion (SO3H+).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with Pd/C catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration and sulfonation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of nitro, sulfonic, or other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The dichloro(fluoro)methyl and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, thereby exerting its effects.
Comparación Con Compuestos Similares
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Fluoro-3-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
Comparison: 1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene is unique due to the presence of both dichloro(fluoro)methyl and trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds
Propiedades
Número CAS |
63516-32-5 |
|---|---|
Fórmula molecular |
C8H4Cl2F4 |
Peso molecular |
247.01 g/mol |
Nombre IUPAC |
1-[dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H |
Clave InChI |
SODUPCHRSXOHME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



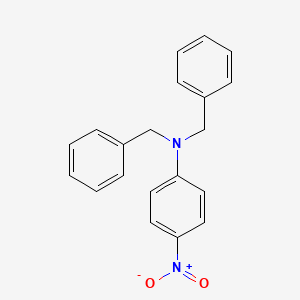
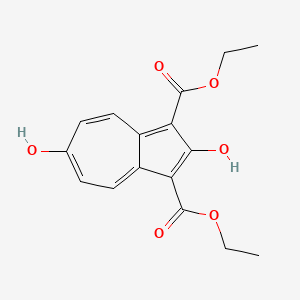
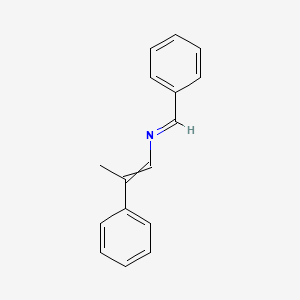

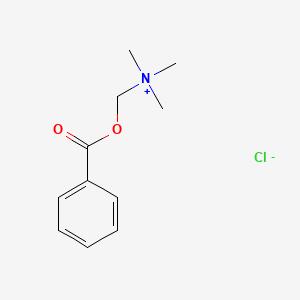
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

